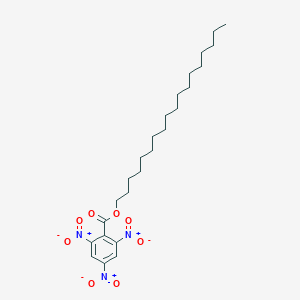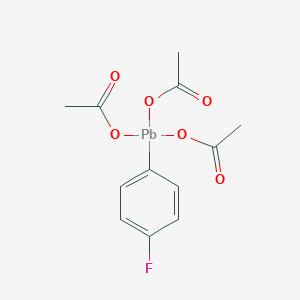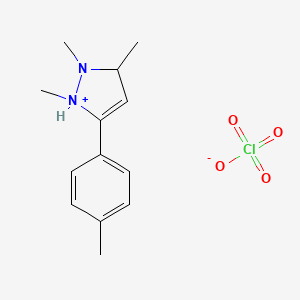
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a chemical compound with the molecular formula C13H19ClN2O4 It is a member of the pyrazolium family, characterized by the presence of a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves the reaction of 4-methylacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring and subsequent reaction with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium perchlorate
- 1,2,3-Trimethyl-5-(4-methylphenyl)sulfonylbenzene
Uniqueness
1,2,3-Trimethyl-5-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-1-ium perchlorate is unique due to its specific structural features, such as the presence of the pyrazole ring and the perchlorate anion. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52059-08-2 |
|---|---|
Molekularformel |
C13H19ClN2O4 |
Molekulargewicht |
302.75 g/mol |
IUPAC-Name |
1,2,3-trimethyl-5-(4-methylphenyl)-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18N2.ClHO4/c1-10-5-7-12(8-6-10)13-9-11(2)14(3)15(13)4;2-1(3,4)5/h5-9,11H,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
LFKGSFVFNSQBCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C([NH+](N1C)C)C2=CC=C(C=C2)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


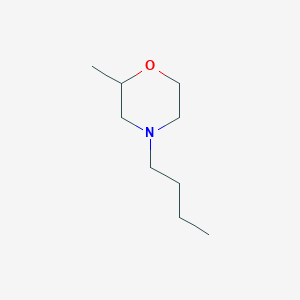

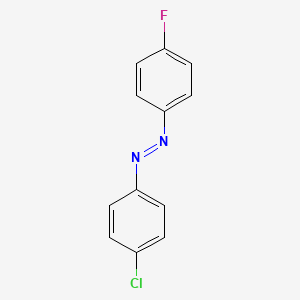
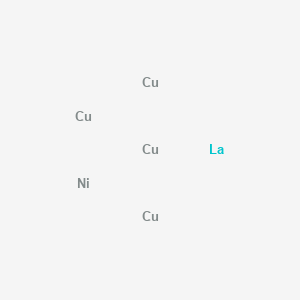
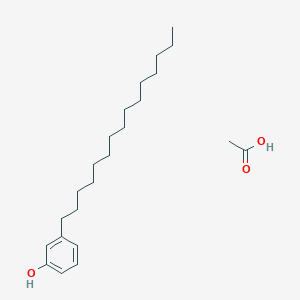
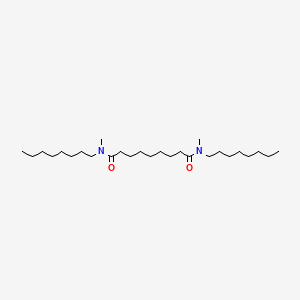
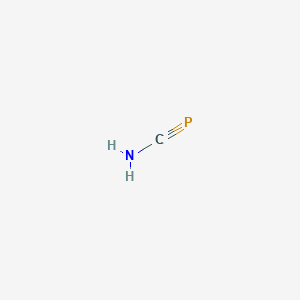
![2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B14639271.png)
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
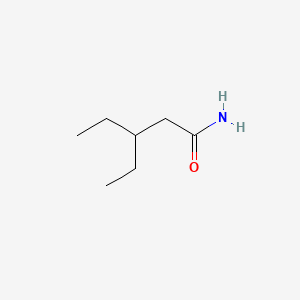
![Bicyclo[4.2.0]octa-1,3,5-triene, 3-methoxy-](/img/structure/B14639305.png)

